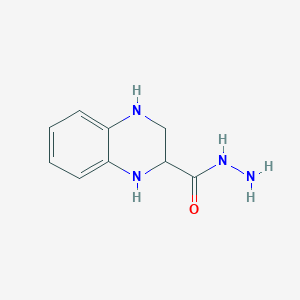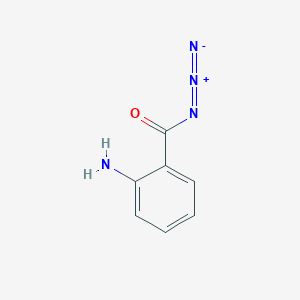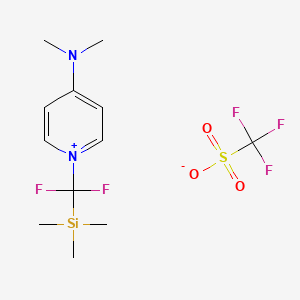
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a dimethylamino group attached to a pyridinium ring, with a trifluoromethanesulfonate counterion. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and other industrial applications.
Vorbereitungsmethoden
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through various catalytic and non-catalytic routes, including metal-catalyzed cross-coupling reactions and radical-mediated processes .
In industrial settings, the production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the synthesis process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, facilitated by metal catalysts.
Common reagents used in these reactions include difluoromethylating agents, oxidizing agents, reducing agents, and various metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to modulate the biological activity of target molecules . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate can be compared with other difluoromethylated pyridines, such as:
- 1-Difluoromethyl-2-(dimethylamino)pyridinium trifluoromethanesulfonate
- 1-Difluoromethyl-3-(dimethylamino)pyridinium trifluoromethanesulfonate
- 1-Difluoromethyl-4-(methylamino)pyridinium trifluoromethanesulfonate
These compounds share similar structural features but differ in the position of the difluoromethyl group or the nature of the substituents on the pyridinium ring . The unique positioning of the difluoromethyl group in this compound imparts distinct chemical properties, making it particularly valuable in specific applications .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.CHF3O3S/c1-11(2)7-3-5-12(6-4-7)8(9)10;2-1(3,4)8(5,6)7/h3-6,8H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCWVWSDIIQTEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)




![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)








